1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16421091
InChI: InChI=1S/C13H23N3O.ClH/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13;/h5-6,11,13-14H,3-4,7-10H2,1-2H3;1H
SMILES:
Molecular Formula: C13H24ClN3O
Molecular Weight: 273.80 g/mol

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16421091

Molecular Formula: C13H24ClN3O

Molecular Weight: 273.80 g/mol

* For research use only. Not for human or veterinary use.

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine -

Specification

Molecular Formula C13H24ClN3O
Molecular Weight 273.80 g/mol
IUPAC Name N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H23N3O.ClH/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13;/h5-6,11,13-14H,3-4,7-10H2,1-2H3;1H
Standard InChI Key DNNXIZJIHAVOOB-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=CC=N1)CNCC2CCCO2.Cl

Introduction

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound featuring a pyrazole ring and a tetrahydrofuran moiety. This compound is of interest in fields such as medicinal chemistry and materials science due to its potential biological activities and applications in synthetic processes.

Key Features:

  • Molecular Formula: Not explicitly provided, but the compound includes a pyrazole ring and a tetrahydrofuran moiety.

  • Molecular Weight: Approximately 236.33 g/mol.

  • Structural Representation: Can be derived from its SMILES notation, providing insight into its connectivity and functional groups.

Synthesis of 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

The synthesis of this compound typically involves multiple steps, requiring specific conditions such as temperature control and the choice of solvent. Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used, along with bases such as sodium hydride or potassium carbonate to facilitate reactions.

Synthetic Route:

  • Starting Materials: Typically involves pyrazole derivatives and tetrahydrofuran-based compounds.

  • Reaction Conditions: Requires controlled temperature and solvent selection.

  • Catalysts/Bases: Sodium hydride or potassium carbonate may be used.

Chemical Reactions:

  • Oxidation: May require acidic or basic media.

  • Reduction: Typically uses inert atmospheres to prevent unwanted side reactions.

Biological Activities:

  • Mechanism of Action: Compounds with a pyrazole ring may interact with enzymes or receptors, modulating their activity.

  • Potential Applications: Includes medicinal chemistry and materials science due to its biological activities and synthetic utility.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanaminePyrazole ring and tetrahydrofuran moietyCombination of pyrazole and tetrahydrofuran functionalities enhances reactivity and biological interactions.
(1-Isopropyl-1H-pyrazol-4-yl)methylamineSimilar pyrazole structureDifferent alkyl substitution affects solubility and reactivity.
Bis(pyrazolyl)methane derivativesTwo pyrazole rings connected by a methylene bridgeEnhanced stability and potential for diverse reactivity.

Research Findings and Future Directions

Research on 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is ongoing, with a focus on its synthesis, chemical properties, and potential biological activities. Further studies are needed to fully explore its applications in medicinal chemistry and materials science.

Future Studies:

  • Biological Target Interaction: Investigating how the compound interacts with biological targets to understand its mechanism of action.

  • Synthetic Optimization: Developing more efficient synthetic routes for industrial applications.

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